molecular formula C19H16N4O3S B14168908 4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No.: B14168908
M. Wt: 380.4 g/mol
InChI Key: BQZSDAFTSOJGHW-JLHYYAGUSA-N
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Description

4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a complex organic compound that features an indole moiety linked to a pyrazole ring, which is further connected to a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and compliance with green chemistry principles . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with appropriate pyrazole and benzenesulfonamide derivatives under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, hydroxyl derivatives, and halogenated indole derivatives, respectively .

Scientific Research Applications

4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with proteins involved in cell signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is unique due to its combination of indole, pyrazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

4-[4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H16N4O3S/c1-12-17(10-13-11-21-18-5-3-2-4-16(13)18)19(24)23(22-12)14-6-8-15(9-7-14)27(20,25)26/h2-11,22H,1H3,(H2,20,25,26)/b13-10+

InChI Key

BQZSDAFTSOJGHW-JLHYYAGUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N)/C=C/3\C=NC4=CC=CC=C43

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N)C=C3C=NC4=CC=CC=C43

Origin of Product

United States

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